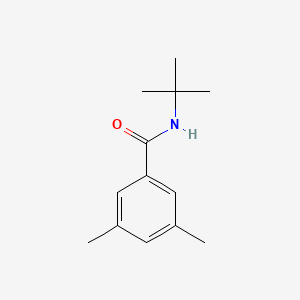
1-Cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibutyrylferrocene is an organometallic compound with the molecular formula C18H22FeO2 It is a derivative of ferrocene, where two butyryl groups are attached to the cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibutyrylferrocene can be synthesized through the acylation of ferrocene using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
- Dissolve ferrocene in an inert solvent like dichloromethane.
- Add butyryl chloride dropwise to the solution.
- Introduce aluminum chloride to the mixture to catalyze the reaction.
- Stir the reaction mixture at a controlled temperature, usually around 0°C to room temperature.
- After the reaction is complete, quench the mixture with water and extract the product using an organic solvent.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,1’-Dibutyrylferrocene follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix ferrocene and butyryl chloride.
- Employing continuous flow systems to add reagents and catalysts.
- Implementing automated temperature control and stirring mechanisms.
- Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity 1,1’-Dibutyrylferrocene.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibutyrylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert 1,1’-Dibutyrylferrocene to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ferrocenium ions or other oxidized ferrocene derivatives.
Reduction: Production of butylferrocene or other reduced forms.
Substitution: Generation of various substituted ferrocenes with different functional groups.
Scientific Research Applications
1,1’-Dibutyrylferrocene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 1,1’-Dibutyrylferrocene involves its interaction with molecular targets through its organometallic core. The iron center in the compound can participate in redox reactions, influencing various biochemical pathways. The butyryl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with no butyryl groups.
1,1’-Diethylferrocene: A derivative with ethyl groups instead of butyryl groups.
1,1’-Dimethylferrocene: A derivative with methyl groups.
Uniqueness of 1,1’-Dibutyrylferrocene
1,1’-Dibutyrylferrocene is unique due to the presence of butyryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the butyryl groups can influence the compound’s biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22FeO2-6 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylbutan-1-one;1-cyclopentylbutan-1-one;iron |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q-5;-1; |
InChI Key |
FCUIVDUZBGDBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CCCC(=O)[C-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


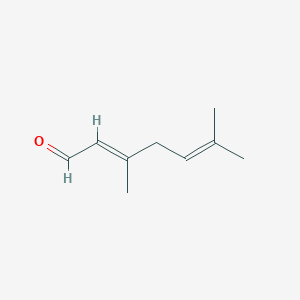
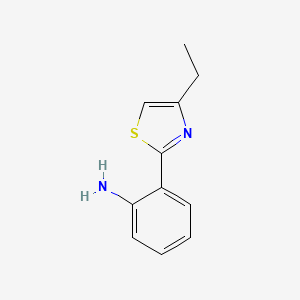

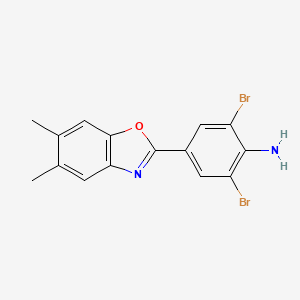
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
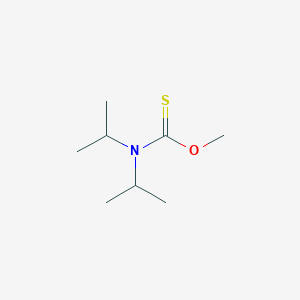
![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)

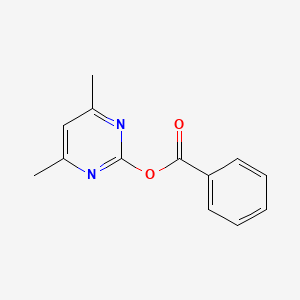
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
